molecular formula C19H25NOS B10951777 N-[1-(4-tert-butylphenyl)ethyl]-5-ethylthiophene-3-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]-5-ethylthiophene-3-carboxamide

Cat. No.: B10951777
M. Wt: 315.5 g/mol
InChI Key: HVIIPPHHPQMCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, an ethyl group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenylacetic acid with ethyl thiophene-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds.

Scientific Research Applications

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and phenyl-substituted amides, such as:

  • 4-tert-Butylphenyl isocyanate
  • 4-tert-Butylacetophenone
  • 5-Amino-pyrazoles

Uniqueness

N-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tert-butyl-substituted phenyl group and thiophene ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-5-ethylthiophene-3-carboxamide

InChI

InChI=1S/C19H25NOS/c1-6-17-11-15(12-22-17)18(21)20-13(2)14-7-9-16(10-8-14)19(3,4)5/h7-13H,6H2,1-5H3,(H,20,21)

InChI Key

HVIIPPHHPQMCGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.